molecular formula C7H11NO4 B14336181 Methyl 4-(carbamoyloxy)pent-2-enoate CAS No. 94944-18-0

Methyl 4-(carbamoyloxy)pent-2-enoate

Cat. No.: B14336181
CAS No.: 94944-18-0
M. Wt: 173.17 g/mol
InChI Key: ATZBOVFCGNYIIN-UHFFFAOYSA-N
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Description

Methyl 4-(carbamoyloxy)pent-2-enoate is an α,β-unsaturated ester featuring a carbamoyloxy (–OCONH₂) substituent at the 4-position of the pent-2-enoate backbone. This functional group combination renders the compound reactive in Michael addition, cycloaddition, and nucleophilic substitution reactions.

Properties

CAS No.

94944-18-0

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 4-carbamoyloxypent-2-enoate

InChI

InChI=1S/C7H11NO4/c1-5(12-7(8)10)3-4-6(9)11-2/h3-5H,1-2H3,(H2,8,10)

InChI Key

ATZBOVFCGNYIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)OC)OC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(carbamoyloxy)pent-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxy-2-pentenoate with an isocyanate under mild conditions. The reaction typically proceeds at room temperature and can be catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(carbamoyloxy)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester or carbamate groups under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or carbamates, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(carbamoyloxy)pent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(carbamoyloxy)pent-2-enoate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that interact with enzymes or receptors. The pathways involved may include esterases and carbamate hydrolases, which facilitate the breakdown of the compound into its active forms .

Comparison with Similar Compounds

Structural Analogs of Pent-2-enoate Esters

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Functional Groups Key Applications/Reactivity Reference
Methyl 4-(carbamoyloxy)pent-2-enoate C₇H₁₁NO₅ α,β-unsaturated ester, carbamoyloxy Hypothesized: Nematicidal activity¹
(E)-Ethyl 2-((1,3-dioxoisoindolin-2-yloxy)methyl)pent-2-enoate C₁₆H₁₅NO₆ α,β-unsaturated ester, isoindolinone Intermediate in heterocycle synthesis
Methyl 4-(benzyloxy)pent-2-enoate C₁₃H₁₆O₃ α,β-unsaturated ester, benzyloxy Chiral building block for drug synthesis
Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate C₁₅H₁₆N₂O₃ α,β-unsaturated ester, carbamoyl, cyano Potential agrochemical precursor

¹ Inference from : Carbamoyloxy groups enhance bioactivity in related compounds.

Key Observations :
  • Carbamoyloxy vs. Benzyloxy: Methyl 4-(benzyloxy)pent-2-enoate (CAS 112489-57-3) exhibits a benzyl ether group, which confers lipophilicity and stability against hydrolysis compared to the carbamoyloxy group .
  • Stereochemical Influence: Derivatives like (2E,4S)-configured pent-2-enoates (e.g., compounds) highlight the role of stereochemistry in asymmetric synthesis, suggesting that this compound’s stereoisomers could exhibit divergent reactivities or bioactivities .

Functional Group Impact on Bioactivity

Table 2: Nematicidal Activity of Carbamoyloxy Derivatives
Compound Class Substituents Mortality at 24h (%) Key Trend Reference
4-[3-(4-Methoxyphenyl)propenoyl]phenyl carbamate 4-OCH₃ 51.8% Methoxy enhances activity
4-[3-(2,4-Dichlorophenyl)propenoyl]phenyl carbamate 2,4-Cl₂ 42.2% Halogens improve lipophilicity/toxicity
Hypothetical: this compound –OCONH₂ Predicted moderate activity¹

¹ Extrapolation from : Carbamoyloxy groups in propenoylphenyl carbamates enhance nematode mortality by 20–50% compared to non-carbamoylated analogs.

Key Observations :
  • Electron-Withdrawing Groups : Chloro and methoxy substituents in carbamoyloxy analogs increase nematicidal efficacy by modulating electron density and membrane permeability .
  • Carbamoyloxy vs. Ester Groups: Carbamates generally exhibit higher hydrolytic stability and target specificity compared to esters, as seen in ’s comparison of phenyl carbamates with their propenone precursors.
Stability Considerations :
  • Carbamoyloxy groups are prone to hydrolysis under acidic or basic conditions, whereas benzyloxy and silyloxy groups require harsher conditions (e.g., hydrogenolysis for benzyloxy , fluoride for silyloxy ).

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